molecular formula C22H29N7O3 B13867529 2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide

2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide

Cat. No.: B13867529
M. Wt: 439.5 g/mol
InChI Key: TXHWEXILMZNBJM-UHFFFAOYSA-N
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Description

2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine moiety, and an oxane group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and formamidine.

    Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using reagents like 1-boc-piperazine.

    Attachment of the oxane group: The oxane group is incorporated through a series of reactions involving epoxides and amines.

    Final coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include protein kinases, enzymes involved in signal transduction pathways, and receptors on cell surfaces. The compound’s binding to these targets can modulate their activity, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide is unique due to its combination of structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C22H29N7O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C22H29N7O3/c1-15(30)28-8-10-29(11-9-28)18-4-2-16(3-5-18)26-22-24-14-19(20(23)31)21(27-22)25-17-6-12-32-13-7-17/h2-5,14,17H,6-13H2,1H3,(H2,23,31)(H2,24,25,26,27)

InChI Key

TXHWEXILMZNBJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCOCC4)C(=O)N

Origin of Product

United States

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